Tmv-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tmv-IN-3 involves the chemical modification of the tobacco mosaic virus. The virus is isolated from its tobacco plant host and undergoes spatially controlled interior and exterior chemical modifications . The coat protein of the virus is chemically addressable by diazonium coupling to surface-exposed tyrosine residues on the exterior, while the inner surface can be modified using traditional amide coupling reactions to surface-exposed glutamic acid residues .

Industrial Production Methods

Industrial production of this compound leverages the robust biological scaffold of the tobacco mosaic virus. The virus is propagated in tobacco plants, and yields as high as 4.5 mg per gram of infected leaf material can be purified . The production process involves the extraction of the virus from the plant, followed by chemical modifications to produce the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Tmv-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s coat protein contains abundant amino acid residues on the surface, making it suitable for facile chemical labeling and modification .

Common Reagents and Conditions

Common reagents used in the chemical modification of this compound include 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) for activating carboxylic acids and propargyl amine for forming amide bonds . The reaction conditions typically involve mild temperatures and pH ranges to maintain the stability of the viral particles.

Major Products Formed

The major products formed from the chemical reactions of this compound include various hybrid materials with enhanced properties for specific applications. These products retain the rod-like morphology of the tobacco mosaic virus and exhibit high accessible surface area and pore volume .

Aplicaciones Científicas De Investigación

Tmv-IN-3 has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Tmv-IN-3 involves its interaction with specific molecular targets and pathways. The compound’s coat protein binds to viral RNA and interacts with components of the cytoskeleton, increasing the size exclusion limit of plasmodesmata to facilitate virus spread between cells . Additionally, this compound can inhibit the infective ability of the tobacco mosaic virus by disrupting the integrity of viral particles .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Tmv-IN-3 include other derivatives of the tobacco mosaic virus, such as flavone derivatives containing carboxamide fragments and biosynthesized silver nanoparticles .

Uniqueness

This compound stands out due to its high stability, ease of chemical modification, and versatility in various applications. Unlike other compounds, this compound retains the rod-like morphology of the tobacco mosaic virus, providing a unique scaffold for the development of advanced materials and biomedical applications .

Propiedades

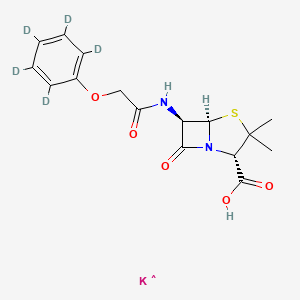

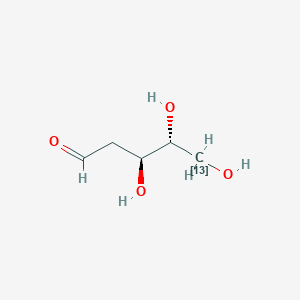

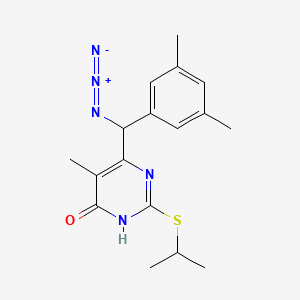

Fórmula molecular |

C28H26O4 |

|---|---|

Peso molecular |

426.5 g/mol |

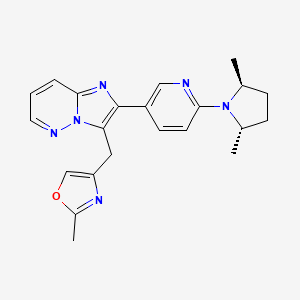

Nombre IUPAC |

5-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C28H26O4/c1-20-4-2-5-21(18-20)6-14-27(29)22-7-10-24(11-8-22)31-16-3-17-32-25-12-13-26-23(19-25)9-15-28(26)30/h2,4-8,10-14,18-19H,3,9,15-17H2,1H3/b14-6+ |

Clave InChI |

NEMQTDLSAUJPDF-MKMNVTDBSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

SMILES canónico |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.